

Precision Targeting: A Technical Guide to Pyrazolyl Pyridazinamines

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Compound of Interest

Compound Name: *N*-(1*H*-Pyrazol-4-yl)pyridazin-3-amine;hydrochloride

CAS No.: 2253630-45-2

Cat. No.: B2983794

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Executive Summary

Pyrazolyl pyridazinamines represent a high-value "privileged scaffold" in modern medicinal chemistry, particularly within oncology and inflammation research. Structurally, these compounds fuse the electronic deficiency of a pyridazine core with the hydrogen-bonding capability of a pyrazole moiety and an amine linker. This specific architecture allows them to function as potent ATP-competitive inhibitors, mimicking the purine ring of adenosine to dock effectively into the hinge region of protein kinases (e.g., c-Met, CDK2, CDK4/6).

This guide provides a technical roadmap for the synthesis, structural optimization, and biological validation of these compounds, designed for researchers requiring actionable, high-integrity protocols.

Part 1: Structural Rationale & SAR (The "Warhead")

The biological potency of pyrazolyl pyridazinamines is not accidental; it is a result of precise electronic and steric design.

The Pharmacophore

The scaffold functions primarily as a Type I or Type I½ kinase inhibitor.

- The Pyridazine Core (Scaffold): Acts as a spacer, orienting the substituents. Its nitrogen atoms can accept hydrogen bonds from water networks within the binding pocket.
- The Amine Linker (Hinge Binder): The -NH- group typically functions as a Hydrogen Bond Donor (HBD) to the backbone carbonyl of the kinase hinge region (e.g., Glu, Met residues).
- The Pyrazole Moiety (Gatekeeper Interaction): Often positioned to interact with the "gatekeeper" residue or extend into the solvent-exposed region to tune solubility and selectivity.

Structure-Activity Relationship (SAR) Matrix

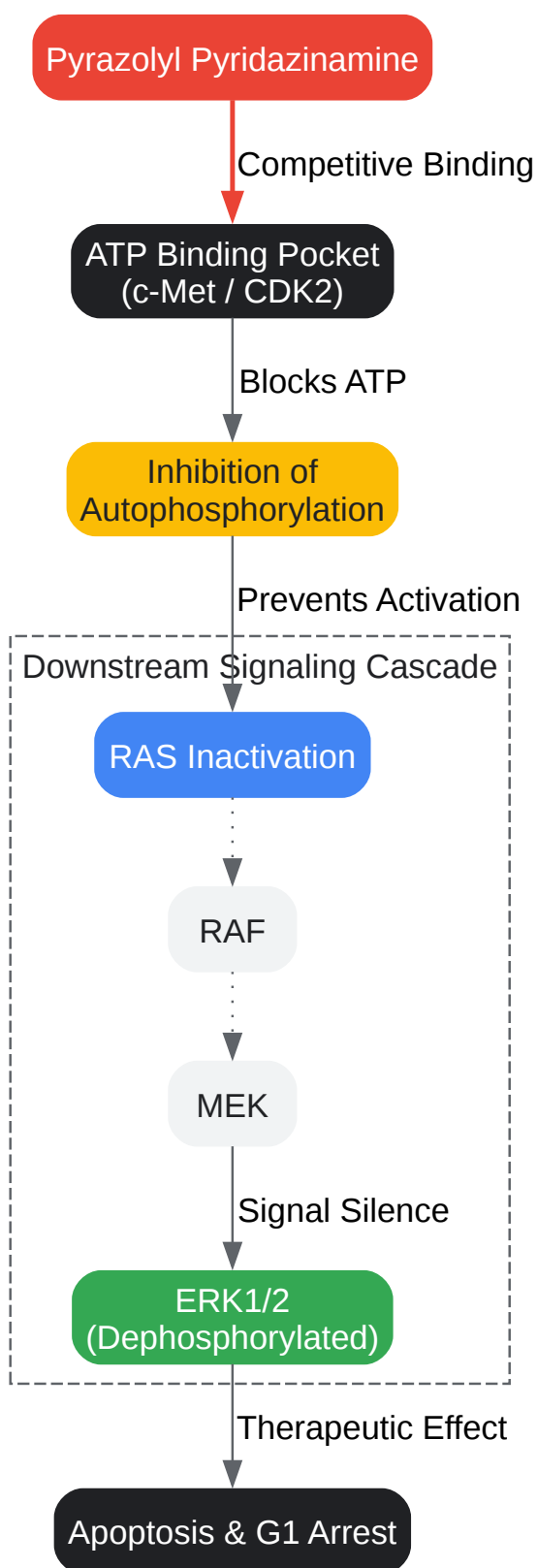
Region	Chemical Modification	Biological Impact	Mechanistic Reason
C-3 (Pyridazine)	Pyrazole attachment	Critical for Potency	Establishes hydrophobic contacts; π - π stacking with Phe/Tyr residues.
C-6 (Pyridazine)	Amine (-NH-R) substitution	Selectivity Tuner	The 'R' group (often aryl/heteroaryl) fills the hydrophobic back-pocket.
Pyrazole N-1	Methyl/Ethyl/Isopropyl	Solubility/PK	Prevents rapid metabolic N-oxidation; controls lipophilicity (LogP).
Pyridazine C-4/5	Halogen (F, Cl)	Metabolic Stability	Blocks metabolic soft spots; Fluorine can alter pKa of the ring nitrogens.

Part 2: Primary Mechanism of Action (Kinase Inhibition)

The dominant biological activity of this class is the inhibition of Receptor Tyrosine Kinases (RTKs), specifically c-Met (Hepatocyte Growth Factor Receptor) and Cyclin-Dependent Kinases (CDKs).

Mechanistic Pathway: The c-Met Cascade

In dysregulated cancers (e.g., NSCLC, Gastric), c-Met remains constitutively active. Pyrazolyl pyridazinamines bind to the ATP pocket of c-Met, preventing the autophosphorylation of tyrosine residues (Y1234/Y1235). This blockade halts the downstream MAPK/ERK and PI3K/AKT signaling cascades, leading to G1/S phase arrest and apoptosis.



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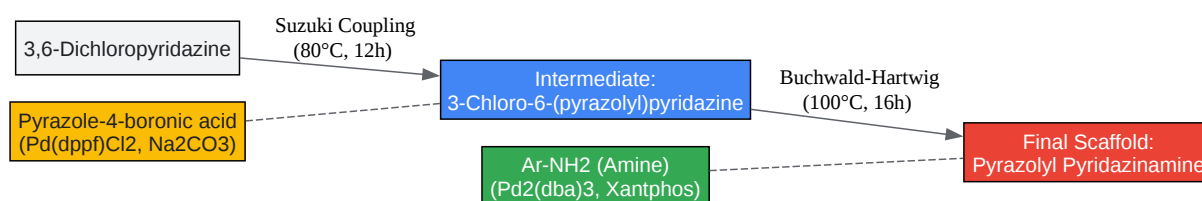
Figure 1: Mechanism of Action. The compound competes with ATP, silencing the RAS/RAF/MEK cascade.

Part 3: Synthesis Strategy & Protocol

To ensure reproducibility and high yields, we utilize a Sequential Displacement Strategy on a 3,6-dichloropyridazine core. This approach allows for the modular introduction of the pyrazole and the amine.

Synthetic Workflow

- Step 1 (Suzuki Coupling): Attachment of the pyrazole boronic ester to the pyridazine.
- Step 2 (Buchwald-Hartwig or SNAr): Introduction of the amine motif.



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Figure 2: Modular synthesis route allowing for rapid library generation of derivatives.

Detailed Protocol: Synthesis of N-(Aryl)-6-(1-methyl-1H-pyrazol-4-yl)pyridazin-3-amine

Reagents: 3,6-dichloropyridazine, 1-methyl-1H-pyrazole-4-boronic acid pinacol ester, Pd(dppf)Cl₂, Cs₂CO₃, Aniline derivative, Pd₂(dba)₃, Xantphos.

Step 1: Suzuki Coupling (The Pyrazole Installation)

- In a sealed tube, dissolve 3,6-dichloropyridazine (1.0 eq) and the pyrazole boronic ester (1.1 eq) in 1,4-dioxane/water (4:1 v/v).

- Add Cs_2CO_3 (2.0 eq) and degas with nitrogen for 10 minutes.
- Add $\text{Pd}(\text{dppf})\text{Cl}_2$ (0.05 eq) and heat to 80°C for 12 hours.
- Workup: Cool, dilute with EtOAc, wash with brine. Purify via flash chromatography (Hex/EtOAc) to isolate the monochloro-intermediate.
 - Why this works: The electron-deficient pyridazine facilitates oxidative addition of Palladium. The 3,6-symmetry means the first substitution is statistically favored, though some bis-substituted byproduct may form (remove via column).

Step 2: Buchwald-Hartwig Amination (The Amine Linkage)

- Dissolve the intermediate from Step 1 (1.0 eq) and the desired aniline (1.2 eq) in dry toluene or dioxane.
- Add NaOtBu (1.5 eq) as the base.
- Add catalyst system: $\text{Pd}_2(\text{dba})_3$ (0.02 eq) and Xantphos (0.04 eq).
- Heat to 100°C under nitrogen for 16 hours.
- Workup: Filter through Celite, concentrate, and recrystallize from EtOH/DCM.

Part 4: Biological Evaluation Protocols

Trustworthy data requires robust, self-validating assays.

In Vitro Kinase Assay (ADP-Glo™ Method)

Objective: Quantify the IC_{50} of the compound against purified c-Met or CDK2 enzyme.

- Principle: Measures ADP generation (product of kinase activity) via a luciferase-coupled reaction.
- Protocol:
 - Reaction Mix: Prepare 1x Kinase Buffer (50 mM Tris pH 7.5, 10 mM MgCl_2 , 0.1 mg/mL BSA, 1 mM DTT).

- Compound Plate: Serial dilute compounds in DMSO (10 mM start) to 384-well plates (final DMSO < 1%).
- Enzyme Addition: Add 2 ng/μL purified c-Met enzyme. Incubate 10 min at RT (allows compound to bind).
- Substrate Start: Add ATP (10 μM) and Poly(Glu,Tyr) substrate. Incubate 60 min at RT.
- Detection: Add ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP). Incubate 40 min. Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase light).
- Read: Measure luminescence on a plate reader.
- Analysis: Plot RLU vs. Log[Concentration] using non-linear regression (Sigmoidal Dose-Response).

Cellular Viability Assay (MTT/MTS)

Objective: Determine cytotoxicity (GI₅₀) in cancer cell lines (e.g., A549, MKN-45).

- Self-Validating Control: Always run Staurosporine (broad kinase inhibitor) as a positive control for cell death.
- Protocol:
 - Seed cells (3,000–5,000 cells/well) in 96-well plates. Allow attachment (24h).
 - Treat with compound gradient (0.01 μM – 100 μM) for 72 hours.
 - Add MTT reagent (0.5 mg/mL). Incubate 3-4 hours (formation of purple formazan).
 - Solubilize crystals with DMSO. Read Absorbance at 570 nm.

Part 5: References

- Vertex Pharmaceuticals. "Design and synthesis of a novel series of c-jun N-terminal kinase (JNK) inhibitors." National Institutes of Health (NIH). [Link](#)

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